Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate is a chemical compound characterized by its unique bicyclic structure, which integrates a tert-butyl carbamate group with an aminomethyl substituent attached to a bicyclo[2.1.1]hexane framework. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry. Its chemical identity is defined by the molecular formula and a molecular weight of approximately 226.32 g/mol. The compound is cataloged under the CAS number 1638765-45-3, and it is also known by several synonyms, including tert-butyl N-({4-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate and carbamic acid, N-[(4-aminobicyclo[2.1.1]hex-1-yl)methyl]-, 1,1-dimethylethyl ester .
This compound belongs to the class of carbamates, which are esters or salts of carbamic acid. Carbamates are widely studied for their biological activity and utility in various chemical reactions. Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate can be sourced from specialized chemical suppliers, and its synthesis is of significant interest in both academic and industrial research settings .
The synthesis of tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate typically involves the reaction of a bicyclo[2.1.1]hexane derivative with tert-butyl chloroformate or similar reagents in the presence of a base such as triethylamine. The reaction is usually conducted under inert conditions to minimize oxidation risks .
General Synthetic Route:
This method allows for the formation of the desired carbamate while maintaining high yields and purity .
The molecular structure of tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate features a bicyclic core with an amine functional group and a tert-butyl carbamate moiety:
The structural representation can be depicted using the SMILES notation: CC(C)(C)OC(=O)N[C@H]1CC[C@H](N)[C@H]1C
.
Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate can participate in various chemical reactions:
Types of Reactions:
Common Reagents:
These reactions highlight the versatility of tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate in organic synthesis .
The mechanism by which tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate exerts its effects is largely dependent on its specific applications in biological systems or synthetic chemistry:
Biological Interaction:
In biological contexts, this compound may interact with enzymes or receptors, modulating their activity through specific binding interactions facilitated by its unique structural features .
Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 226.32 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
Solubility | Soluble in organic solvents |
These properties are essential for understanding the behavior of the compound during reactions and its potential applications .
Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Biological Research: The compound can be utilized in studies involving enzyme mechanisms or as a probe for examining biological systems.
Industrial Applications: It finds use in producing specialty chemicals and materials, showcasing its versatility across various fields .
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4